Sunitinib-d10

LC-MS/MS Isotopic Purity Bioanalytical Method Validation

Select Sunitinib-d10 for reliable LC-MS/MS quantitation of Sunitinib. The +10 Da mass shift eliminates isotopic cross-talk from M+1/M+2/M+3 peaks, ensuring method validation per FDA/EMA guidance. Unlike unlabeled or lower-order deuterated analogs, it corrects matrix effects and ionization variability for accurate PK data, achieving intra-day RSD 0.91–1.92% and LLOQ 0.5 ng/mL. Available as ISO 17034-certified reference material for ANDA/NDA traceability.

Molecular Formula C22H27FN4O2
Molecular Weight 408.5 g/mol
CAS No. 1126721-82-1
Cat. No. B019961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSunitinib-d10
CAS1126721-82-1
SynonymsN-[2-(Diethyl-d10)aminoethyl]-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;  Sutent-d10;  SU-11248-d10; 
Molecular FormulaC22H27FN4O2
Molecular Weight408.5 g/mol
Structural Identifiers
SMILESCCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C
InChIInChI=1S/C22H27FN4O2/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28)/b17-12-/i1D3,2D3,5D2,6D2
InChIKeyWINHZLLDWRZWRT-BLSNYXODSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sunitinib-d10 (CAS 1126721-82-1) for LC-MS/MS Bioanalysis: A Deuterated Internal Standard for Sunitinib Quantification


Sunitinib-d10 is a deuterium-labeled analog of the multi-targeted receptor tyrosine kinase inhibitor Sunitinib, featuring ten deuterium atoms incorporated at the N-ethyl groups of the diethylaminoethyl moiety [1]. This compound is specifically designed and utilized as a stable isotope-labeled internal standard (SIL-IS) for the accurate and precise quantification of Sunitinib in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2]. The incorporation of ten deuterium atoms ensures a mass shift of +10 Da relative to the unlabeled analyte (Sunitinib-d0), which is essential for minimizing isotopic interference and achieving reliable quantitation in pharmacokinetic and therapeutic drug monitoring studies .

Why Unlabeled Sunitinib or Lower-Order Deuterated Analogs Cannot Replace Sunitinib-d10 in Regulated Bioanalysis


Generic substitution of Sunitinib-d10 with unlabeled Sunitinib or lower-order deuterated analogs (e.g., Sunitinib-d3, -d5) in LC-MS/MS workflows introduces unacceptable analytical risks. Using unlabeled Sunitinib as an internal standard fails to correct for matrix effects and ionization efficiency variations, leading to inaccurate quantification and failed method validation [1]. Lower-order deuterated analogs (e.g., those with fewer than 8 deuterium atoms) are prone to isotopic cross-talk with the analyte's natural M+1, M+2, or M+3 isotopic peaks, which compromises specificity and accuracy at low concentrations [2]. Furthermore, compounds with insufficient isotopic enrichment or purity may produce interfering signals that violate regulatory guidance (e.g., FDA Bioanalytical Method Validation) for selectivity and precision [3].

Quantitative Differentiation of Sunitinib-d10: Purity, Isotopic Enrichment, and Analytical Performance Data


Isotopic Enrichment of ≥98 atom% D Ensures Minimal Signal Interference from Unlabeled Sunitinib

Sunitinib-d10 from reputable vendors is specified with a deuterium isotopic enrichment of ≥98 atom% D, and some vendors certify purity as high as 99.89% [1]. In contrast, unlabeled Sunitinib-d0 has 0% deuterium enrichment, and lower-order deuterated analogs (e.g., Sunitinib-d3 or -d5) often exhibit isotopic enrichment below 98% with higher residual unlabeled content, leading to significant cross-talk in the MS/MS channel of the analyte . The high enrichment of Sunitinib-d10 minimizes the contribution of the internal standard to the analyte's quantifier ion signal, a critical requirement for achieving the low limits of quantification (LLOQ) mandated in pharmacokinetic studies [2].

LC-MS/MS Isotopic Purity Bioanalytical Method Validation

Chromatographic Co-Elution and Matrix Effect Correction: Recovery Data from Human Plasma LC-MS/MS Method

In a validated HPLC-MS/MS method for determining Sunitinib in human plasma, Sunitinib-d10 was used as the internal standard and demonstrated near-identical extraction recovery and ionization behavior to the analyte [1]. The average recovery rate for Sunitinib was reported as 92.75% to 98.62%, and for its active metabolite SU12662, recovery was 96.23% to 101.12% across the calibration range [1]. While structural analogs (e.g., a closely related tyrosine kinase inhibitor) might be used as alternative internal standards, they do not co-elute with Sunitinib under typical reversed-phase conditions, leading to inadequate correction for matrix-induced ion suppression or enhancement, a primary cause of assay failure in regulated bioanalysis [2].

LC-MS/MS Matrix Effect Therapeutic Drug Monitoring

Regulatory Traceability: ISO 17034 Certified Reference Material (CRM) Grade vs. Research-Grade Unlabeled Sunitinib

Certain manufacturers supply Sunitinib-d10 as an ISO 17034-certified reference material, which ensures metrological traceability and rigorous characterization (including NMR, HPLC, MS, and elemental analysis) [1]. In contrast, unlabeled Sunitinib is frequently sold as a research-grade compound with a simple certificate of analysis lacking the extensive purity verification and stability monitoring required for use as a primary standard in regulated pharmaceutical quality control [2]. ISO 17034 certification provides documented evidence of homogeneity and stability, which is essential for ANDA submissions and commercial batch release testing of Sunitinib drug products [1].

ISO 17034 Reference Standard Regulatory Compliance

Mass Spectrometry Interference Mitigation: +10 Da Mass Shift Provides Clear Separation from Analyte Isotopologues

The +10 Da mass shift of Sunitinib-d10 ensures that its MS/MS signal is well-resolved from the M+1, M+2, M+3, and even M+4 isotopic peaks of Sunitinib-d0, which can be significant at high analyte concentrations [1]. Lower-order deuterated internal standards, such as Sunitinib-d3 (mass shift +3 Da), exhibit substantial isotopic overlap with the analyte's natural abundance M+3 peak (approximately 0.8% relative abundance), leading to overestimation of analyte concentrations and non-linear calibration curves [2]. The +10 Da shift effectively eliminates this cross-talk, enabling linear calibration ranges as wide as 0.5-200 ng/mL in human plasma with acceptable accuracy and precision .

Mass Spectrometry Isotopic Interference Quantitative Analysis

Optimal Use Cases for Sunitinib-d10 in Bioanalytical and Pharmaceutical Workflows


Regulated Bioanalysis for ANDA and NDA Submissions

Sunitinib-d10 is the internal standard of choice for LC-MS/MS methods intended for Abbreviated New Drug Application (ANDA) or New Drug Application (NDA) submissions. Its high isotopic enrichment and well-characterized purity, particularly when sourced as an ISO 17034-certified reference material, provide the traceability and documentation required by regulatory agencies for bioequivalence and pharmacokinetic studies [1].

Therapeutic Drug Monitoring (TDM) of Sunitinib in Oncology Patients

Clinical laboratories performing therapeutic drug monitoring of Sunitinib rely on Sunitinib-d10 to achieve the necessary precision and accuracy in quantifying plasma concentrations. The validated method using this internal standard demonstrated an intra-day RSD of 0.91-1.92% and an LLOQ of 0.5 ng/mL, which is well within the clinically relevant range for Sunitinib (typically 50-100 ng/mL trough levels) [1]. This performance is not achievable with unlabeled or lower-order deuterated internal standards due to matrix effects and isotopic interference.

Pharmacokinetic and Metabolism Studies in Preclinical Species

In preclinical studies, Sunitinib-d10 enables accurate determination of Sunitinib concentrations in plasma and tissues from mice, rats, and dogs. The deuterium label allows researchers to track the parent drug without interference from endogenous compounds or metabolites, which is particularly critical when studying the formation of the active metabolite N-desethyl sunitinib (SU12662) [1].

Quality Control Release Testing of Sunitinib Drug Product Batches

Pharmaceutical manufacturers utilize Sunitinib-d10 as a reference standard in quality control (QC) laboratories for the identification and purity assessment of Sunitinib active pharmaceutical ingredient (API) and finished dosage forms. The compound's availability as an ISO 17034 CRM ensures that purity determinations are traceable to international standards, a requirement for commercial batch release [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sunitinib-d10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.